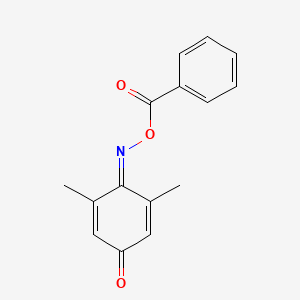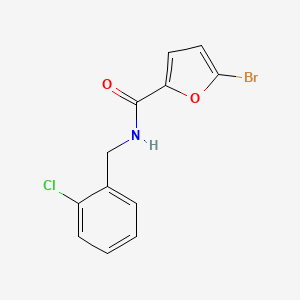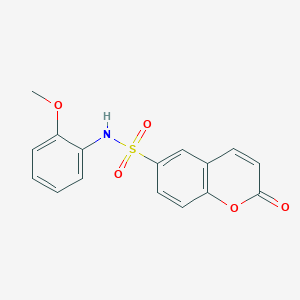
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime), also known as DMQD-BO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule possesses a unique chemical structure that makes it a valuable tool in various fields of research, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) acts as a redox-active compound by accepting electrons from other molecules. In biological systems, it can accept electrons from NADH and FADH2, which are important electron donors in cellular respiration. This process generates a semiquinone radical, which can then react with oxygen to produce superoxide, a type of ROS. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) can also directly react with ROS, such as hydrogen peroxide and peroxynitrite, to form stable adducts.
Biochemical and Physiological Effects:
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has been shown to have several biochemical and physiological effects. It can modulate the activity of various enzymes, including cytochrome c oxidase and xanthine oxidase, which are involved in cellular respiration and ROS production. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) can also induce apoptosis, a form of programmed cell death, in cancer cells by disrupting mitochondrial function. In addition, 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has been shown to have anti-inflammatory effects by reducing ROS production and cytokine release in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized in large quantities. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) is also a versatile tool for studying redox reactions and ROS production in various biological systems. However, 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has some limitations, including its potential toxicity at high concentrations and its limited ability to penetrate cell membranes.
Orientations Futures
There are several future directions for 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) research. One area of interest is the development of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime)-based probes for imaging ROS in vivo. This could lead to new diagnostic tools for detecting oxidative stress in various diseases, including cancer and neurodegenerative disorders. Another area of research is the use of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) as a therapeutic agent for cancer and other diseases. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has shown promise as a potential anticancer agent by inducing apoptosis in cancer cells. Finally, the development of new synthetic methods for 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) and its derivatives could lead to new applications in materials science and nanotechnology.
In conclusion, 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a versatile tool for studying redox reactions and ROS production in various biological systems. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has several advantages for lab experiments, including its stability and water solubility, but also has some limitations, including its potential toxicity at high concentrations. There are several future directions for 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) research, including the development of new probes for imaging ROS in vivo and the use of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) as a therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) involves the reaction of 2,6-dimethyl-1,4-benzoquinone with benzoyl chloride in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to obtain 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime). This method has been optimized to produce high yields of 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) with excellent purity.
Applications De Recherche Scientifique
2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has been used extensively in scientific research as a redox-active compound. It has been shown to act as an electron acceptor in biological systems, making it a valuable tool for studying redox reactions in vivo and in vitro. 2,6-dimethylbenzo-1,4-quinone 1-(O-benzoyloxime) has also been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues, which is important for understanding oxidative stress and its role in various diseases.
Propriétés
IUPAC Name |
[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-8-13(17)9-11(2)14(10)16-19-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKHMAAWTVMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=NOC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)





![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)


![N-[3-(butyrylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5694775.png)
![3-[1-allyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5694780.png)
![2-[4-(4-ethoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5694805.png)